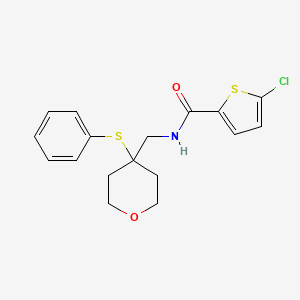

5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide

Descripción

Propiedades

IUPAC Name |

5-chloro-N-[(4-phenylsulfanyloxan-4-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2S2/c18-15-7-6-14(22-15)16(20)19-12-17(8-10-21-11-9-17)23-13-4-2-1-3-5-13/h1-7H,8-12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHJERVWGQIQCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC=C(S2)Cl)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions:

Starting Material: : The synthesis begins with a substituted thiophene derivative.

Reaction with Carboxamide: : The carboxamide group is introduced through a reaction with a suitable amine derivative.

Formation of Tetrahydropyran Ring: : Cyclization reactions are employed to form the tetrahydropyran ring.

Phenylthio Group Introduction: : The phenylthio group is introduced using thiolation reactions involving appropriate reagents like thiophenol or similar compounds.

Chlorination: : Chlorine atoms can be introduced using chlorinating agents under controlled conditions.

Industrial Production Methods

Industrial production methods usually focus on optimizing yield and purity. These methods may involve:

Catalysis to enhance reaction rates.

Use of automated synthesis machines.

Scaling up reaction volumes while maintaining conditions.

Análisis De Reacciones Químicas

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH-) in this compound is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or ammonium salt.

-

Reaction Conditions :

| Reagent | Temperature Range | Product | Source |

|---|---|---|---|

| HCl | 40–70°C | 5-chloro-thiophene-2-carboxylic acid + amine salt | |

| NaOH | 0–70°C | Sodium salt of thiophene-2-carboxylic acid |

Reactivity of the Phenylthio Group

The phenylthio (-SPh) substituent on the tetrahydro-2H-pyran ring may undergo nucleophilic substitution or elimination under specific conditions.

-

Sulfur nucleophilicity : Thioethers are generally stable but can react with strong oxidizing agents (e.g., H₂O₂) or alkylating agents (e.g., methyl iodide).

-

Acidic conditions : Potential ring-opening of the tetrahydro-2H-pyran moiety with H+/ROH mixtures .

| Reaction Type | Reagent | Outcome | Source |

|---|---|---|---|

| Oxidation | H₂O₂ | Sulfone or sulfoxide derivatives | |

| Alkylation | CH₃I | Alkylation of sulfur (if activated) |

Reactivity of the Thiophene Ring

The thiophene ring may participate in electrophilic substitution reactions (e.g., nitration, bromination) or undergo oxidation to form thiophene oxide.

-

Electrophilic substitution : Directed by the carboxamide substituent, favoring para positions.

-

Oxidation : Reaction with peracids (e.g., mCPBA) to form thiophene oxide.

| Reaction Type | Reagent | Position of Substitution | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to carboxamide group |

Potential Ring-Opening of Tetrahydro-2H-pyran

The tetrahydro-2H-pyran ring may undergo acid- or base-catalyzed ring-opening, particularly under hydrolytic conditions.

-

Acid catalysis : HCl in ethanol or water, leading to diol or carbonyl derivatives .

-

Base catalysis : NaOH in aqueous solution, forming epoxide intermediates .

| Catalyst | Solvent | Outcome | Source |

|---|---|---|---|

| HCl | EtOH/H₂O | Diol or carbonyl derivatives | |

| NaOH | H₂O | Epoxide intermediates |

Amide Bond Stability and Derivatization

The carboxamide bond (-CONH-) can undergo further derivatization, such as:

-

Amide-to-ester conversion : Using acid chlorides (e.g., ClCOOR) .

-

Amide coupling : Reaction with alcohols or amines using coupling agents (e.g., DCC) .

| Reaction Type | Reagent | Product | Source |

|---|---|---|---|

| Amide-to-ester | ClCOOR | Thiophene-2-carboxylic ester | |

| Amide coupling | DCC | Amide derivatives |

Chlorine Substitution on Thiophene

The 5-chloro substituent on the thiophene ring is likely inert under standard conditions but may undergo nucleophilic aromatic substitution under extreme conditions (e.g., high-temperature amination).

| Reaction Type | Reagent | Outcome | Source |

|---|---|---|---|

| Amination | NH₃ | Thiophene-2-carboxamide with NH₂ group |

Potential Biochemical Reactions

While not directly addressed in the search results, analogous amide-containing compounds (e.g., pyrazole derivatives) have shown anti-inflammatory, antimicrobial, or enzyme-inhibitory activity . The phenylthio group may contribute to redox activity or protein-binding interactions .

| Biological Property | Analogous Compound | Source |

|---|---|---|

| Anti-inflammatory | Pyrazole derivatives | |

| Antimicrobial | Thiazole/pyrazole derivatives |

Aplicaciones Científicas De Investigación

5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide has been investigated for its biological activities, particularly in the context of cancer research. Preliminary studies suggest that it exhibits anti-proliferative effects against several cancer cell lines, indicating its potential as an anti-cancer agent.

Applications in Medicinal Chemistry

Potential Therapeutic Uses:

- Anti-Cancer Agent: The compound has shown promising results in inhibiting the growth of various cancer cell lines. Its structural features may allow it to interact effectively with biological targets associated with cancer progression.

- Pharmaceutical Intermediates: As a pharmaceutical intermediate, it could serve as a building block for synthesizing more complex therapeutic agents targeting diseases beyond cancer, including inflammatory disorders.

Case Studies and Research Findings

Several studies have highlighted the compound's potential applications:

-

Anti-Proliferative Activity:

- A study evaluated the anti-proliferative effects of 5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide against multiple cancer cell lines. Results indicated significant inhibition compared to control groups.

- Mechanistic Studies:

- Structural Activity Relationship (SAR):

Summary Table of Applications

| Application Area | Description | Current Research Status |

|---|---|---|

| Anti-Cancer Research | Exhibits anti-proliferative activity against cancer cell lines. | Positive results; further studies needed |

| Pharmaceutical Intermediates | Potential use in synthesizing novel drugs targeting various diseases. | Under investigation |

| Mechanistic Studies | Studies on molecular interactions and pathways affected by the compound. | Ongoing research |

Mecanismo De Acción

The compound's effects are typically a result of its interactions at the molecular level. It may:

Bind to specific enzymes or receptors.

Disrupt biological pathways.

Induce cellular changes leading to its desired effects.

The specific targets and pathways depend on the context of its application and the environment in which it is used.

Comparación Con Compuestos Similares

Compared to other thiophene derivatives, 5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide is unique due to the presence of the tetrahydropyran and phenylthio groups. This unique structure can result in different reactivity and bioactivity compared to simpler analogs.

Similar compounds include:

5-chloro-N-(pyran-2-yl)methyl)thiophene-2-carboxamide

N-((4-phenylthio)pyran-4-yl)methyl)thiophene-2-carboxamide

These compounds, while similar in structure, might exhibit different properties and applications due to subtle differences in their molecular makeup.

Actividad Biológica

5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, synthesis, and therapeutic implications based on diverse research findings.

The compound has the following chemical specifications:

- Molecular Formula : CHClN\OS

- Molecular Weight : 367.9 g/mol

- CAS Number : 1797955-53-3

Synthesis

The synthesis of 5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions, including:

- Formation of the tetrahydro-pyran moiety.

- Introduction of the chloro and thiophene groups.

- Final coupling to form the carboxamide structure.

These steps may vary based on specific laboratory conditions and available reagents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including 5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide. The compound has shown promising results against various cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| Hep3B | 5.46 | Induces apoptosis via caspase activation |

| K562 | < 2.5 | Disruption of mitochondrial function |

In a comparative study with Combretastatin A-4 (CA-4), it was observed that derivatives similar to this compound exhibited biomimetic properties, affecting cell spheroid formation and promoting aggregation in Hep3B cells .

The anticancer activity is primarily attributed to:

- Apoptosis Induction : Activation of caspases leads to programmed cell death.

- Microtubule Interaction : Similar to CA-4, these compounds disrupt microtubule dynamics, inhibiting cancer cell proliferation .

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing their division.

Case Studies

A notable case study evaluated the effects of various thiophene derivatives, including our compound, on human tumor cell lines. The study revealed that these compounds could effectively induce apoptosis and inhibit cell growth through similar pathways as established chemotherapeutics .

Research Findings

Several research articles have documented the biological activities associated with thiophene carboxamide derivatives:

- Antiproliferative Activity : In vitro studies demonstrate significant growth inhibition across multiple cancer cell lines.

- Molecular Docking Studies : These studies suggest strong binding affinities to key proteins involved in cancer progression, such as tubulin and specific receptors .

- Toxicity Profiles : Preliminary assessments indicate a favorable safety profile compared to conventional chemotherapeutics, warranting further investigation into its therapeutic window .

Q & A

Basic Question: What synthetic routes are recommended for preparing 5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the tetrahydropyran core with phenylthio substitution via nucleophilic substitution under anhydrous conditions (e.g., using NaH as a base in DMF) .

- Step 2: Introduction of the methylene bridge via alkylation or Mitsunobu reaction, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine .

- Step 3: Coupling the thiophene-2-carboxamide moiety through amide bond formation, often employing carbodiimide crosslinkers (e.g., EDC/HOBt) .

Key considerations include solvent selection (polar aprotic solvents like DCM or THF) and reaction time optimization to minimize byproducts .

Basic Question: Which spectroscopic techniques are most reliable for confirming the compound’s structure?

Answer:

- 1H/13C NMR: Essential for verifying the tetrahydropyran ring conformation, phenylthio group orientation, and amide bond connectivity. Look for characteristic shifts: δ ~4.0 ppm (tetrahydropyran OCH2), δ ~7.3 ppm (phenylthio aromatic protons) .

- IR Spectroscopy: Confirm the presence of amide C=O stretching (~1650 cm⁻¹) and thiophene C-S vibrations (~690 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula accuracy (e.g., [M+H]+ calculated vs. observed) .

Advanced Question: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

- Temperature Control: Maintain ≤0°C during sensitive steps (e.g., NaH-mediated deprotonation) to avoid side reactions .

- Solvent Optimization: Use DMF for high-polarity intermediates and dichloromethane for amide coupling to balance solubility and reactivity .

- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings if aryl halide intermediates are involved .

- Purification Strategies: Employ gradient flash chromatography (silica gel, hexane/EtOAc) or recrystallization (from ethanol/water) to isolate high-purity product .

Advanced Question: How should researchers resolve contradictions in biological activity data across studies?

Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., cell line viability, enzyme concentration) to minimize variability .

- Target Validation: Use orthogonal methods (e.g., SPR for binding affinity, enzymatic inhibition assays) to confirm mechanism of action .

- Structural Analog Comparison: Compare activity with structurally similar compounds (e.g., 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide) to identify critical pharmacophores .

Advanced Question: What strategies mitigate byproduct formation during the alkylation of the tetrahydropyran core?

Answer:

- Stoichiometric Precision: Use a 1.2:1 molar ratio of alkylating agent to tetrahydropyran precursor to avoid over-alkylation .

- Inert Atmosphere: Conduct reactions under N2/Ar to prevent oxidation of sulfur-containing intermediates .

- Byproduct Tracking: Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 7:3) and quench excess reagents with aqueous NH4Cl .

Advanced Question: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

- Substituent Variation: Synthesize analogs with modifications to the phenylthio group (e.g., electron-withdrawing Cl or CF3 substituents) to assess impact on bioactivity .

- Amide Linker Replacement: Test urea or sulfonamide analogs to evaluate the necessity of the carboxamide group .

- Computational Modeling: Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like kinase enzymes or GPCRs .

Advanced Question: What methodologies are effective for studying the compound’s metabolic stability?

Answer:

- In Vitro Hepatocyte Assays: Incubate with human liver microsomes (HLMs) and measure half-life (t1/2) using LC-MS/MS .

- CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

- Metabolite Identification: Use HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Advanced Question: How can researchers address low solubility in aqueous buffers during in vitro assays?

Answer:

- Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- pH Adjustment: Prepare stock solutions in slightly acidic buffers (pH 5–6) if the compound contains basic functional groups .

- Nanoformulation: Explore liposomal encapsulation or polymeric nanoparticles for sustained release in biological media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.